molecular formula C9H9ClF2N2 B15329943 (S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride

(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride

Cat. No.: B15329943
M. Wt: 218.63 g/mol
InChI Key: DSOFEXJZLQONPO-JEDNCBNOSA-N
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Description

(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride is a chiral organic compound featuring a benzonitrile core substituted with two fluorine atoms at the 2- and 6-positions and an (S)-configured 1-aminoethyl group at the 4-position. The hydrochloride salt enhances its solubility in polar solvents and stabilizes the compound for storage.

Molecular Formula: C₉H₉F₂N₂·HCl
Molecular Weight: ~219.5 g/mol (calculated)
Key Functional Groups:

  • Benzonitrile (electron-withdrawing nitrile group).
  • 2,6-Difluoro substituents (enhance metabolic stability and lipophilicity).
  • Chiral (S)-1-aminoethyl group (critical for stereoselective interactions).
  • Hydrochloride salt (improves aqueous solubility).

Properties

Molecular Formula

C9H9ClF2N2

Molecular Weight

218.63 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-2,6-difluorobenzonitrile;hydrochloride

InChI

InChI=1S/C9H8F2N2.ClH/c1-5(13)6-2-8(10)7(4-12)9(11)3-6;/h2-3,5H,13H2,1H3;1H/t5-;/m0./s1

InChI Key

DSOFEXJZLQONPO-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N.Cl

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)C#N)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the catalytic asymmetric synthesis, which utilizes chiral catalysts to achieve high enantiomeric excess and yield . Another approach involves the use of engineered transaminase polypeptides, which can convert substrates like 3’-hydroxyacetophenone to the desired chiral amine with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound often employs biocatalysts and engineered enzymes to achieve efficient and scalable synthesis. These methods are preferred due to their high selectivity, environmentally friendly nature, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted benzene derivatives, primary amines, and oximes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and leading to various biochemical effects. The presence of the nitrile and fluorine groups enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Notes on Evidence Limitations

  • Direct comparative studies on the user’s compound are absent in the provided evidence; conclusions are inferred from structural analogs.
  • Data gaps exist in ecological toxicity and long-term stability for all compounds.

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